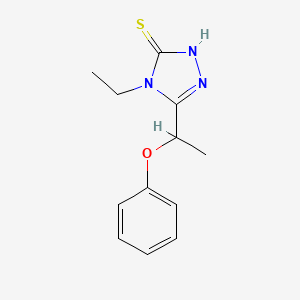

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9(2)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQLIRYLDUFNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387945 |

Source

|

| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403990-82-9 |

Source

|

| Record name | 4-Ethyl-2,4-dihydro-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403990-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the

Abstract

The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, step-by-step methodology for the synthesis of a novel derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The synthetic strategy is rooted in established and reliable chemical transformations, beginning with the preparation of a key 2-phenoxypropanoic acid hydrazide intermediate. This is followed by its conversion to a 1,4-disubstituted thiosemicarbazide, which undergoes a robust, base-catalyzed intramolecular cyclization to yield the target triazole. This document provides detailed protocols, mechanistic insights, and characterization guidelines designed for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a privileged scaffold in drug design, present in numerous approved drugs such as the antifungals fluconazole and itraconazole.[1] The incorporation of a thiol group at the C3 position and various substituents at the N4 and C5 positions gives rise to a class of compounds with remarkable biological potential. These molecules can act as potent pharmacophores, engaging with biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions.[3] The thiol group, in particular, is a versatile functional handle for further derivatization and can play a crucial role in binding to enzyme active sites, often through interactions with cysteine residues.[4]

The target molecule, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, combines the core triazole-thiol heterocycle with an ethyl group at the N4 position and a phenoxyethyl moiety at the C5 position. These lipophilic additions are designed to potentially enhance membrane permeability and modulate binding affinity to biological targets. This guide provides a logical and experimentally sound pathway for its synthesis, enabling its production for further pharmacological evaluation.

Proposed Synthetic Pathway and Strategy

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of 1-acyl-4-substituted-thiosemicarbazides.[5][6][7] This well-established method offers high yields and operational simplicity. Our strategy involves a three-step sequence starting from commercially available 2-phenoxypropanoic acid.

-

Step 1: Hydrazide Formation. Conversion of 2-phenoxypropanoic acid into its corresponding hydrazide, 2-phenoxypropanoic acid hydrazide. This creates the necessary nucleophile for the subsequent step.

-

Step 2: Thiosemicarbazide Synthesis. Reaction of the acid hydrazide with ethyl isothiocyanate to form the key intermediate, 1-(2-phenoxypropanoyl)-4-ethylthiosemicarbazide. This step assembles all the necessary atoms for the target heterocyclic ring.[8][9]

-

Step 3: Triazole Ring Formation. Base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate, followed by acidification, to yield the final product, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol.

The overall workflow is depicted below.

Detailed Experimental Protocol

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Instrumentation

-

Reagents: 2-Phenoxypropanoic acid, Thionyl chloride (SOCl₂), Anhydrous Ethanol, Hydrazine hydrate (80% or higher), Ethyl isothiocyanate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄).

-

Solvents: Dichloromethane (DCM), Diethyl ether, Hexane.

-

Instrumentation: Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser, rotary evaporator, Buchner funnel, melting point apparatus.

Step 1: Synthesis of 2-Phenoxypropanoic Acid Hydrazide (Intermediate 1)

This two-part procedure first converts the carboxylic acid to an ester, which then readily reacts with hydrazine. Direct reaction of the acid with hydrazine is often low-yielding.

Part A: Synthesis of Ethyl 2-Phenoxypropanoate

-

To a stirred solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous ethanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can often be used in the next step without further purification.

Part B: Synthesis of 2-Phenoxypropanoic Acid Hydrazide

-

Dissolve the ethyl 2-phenoxypropanoate (1.0 eq) from the previous step in ethanol (10 mL per gram of ester).

-

Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. A precipitate may form as the reaction proceeds.

-

Cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2-phenoxypropanoic acid hydrazide as a white solid.

Step 2: Synthesis of 1-(2-Phenoxypropanoyl)-4-ethylthiosemicarbazide (Intermediate 2)

The nucleophilic terminal amine of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone.[8]

-

Suspend 2-phenoxypropanoic acid hydrazide (1.0 eq) in absolute ethanol (15-20 mL per gram).

-

Add ethyl isothiocyanate (1.1 eq) to the suspension.

-

Heat the mixture to reflux for 4-6 hours. The suspended solid will gradually dissolve as the reaction proceeds, followed by the potential precipitation of the product.

-

Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume with a rotary evaporator and cool in an ice bath to induce crystallization.

-

Wash the filtered solid with cold ethanol and dry to yield the thiosemicarbazide intermediate.

Step 3:

This is a base-catalyzed cyclodehydration reaction. The hydroxide ion facilitates the intramolecular nucleophilic attack, leading to ring closure and elimination of a water molecule.

-

Add 1-(2-phenoxypropanoyl)-4-ethylthiosemicarbazide (1.0 eq) to an aqueous solution of sodium hydroxide (8-10% w/v, approx. 4-5 eq).

-

Heat the mixture to reflux for 6-8 hours, with stirring. The solution should become homogeneous.

-

After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 5-6. A voluminous precipitate should form.

-

Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mechanistic Insights: The Cyclization Pathway

The conversion of the thiosemicarbazide to the triazole-thiol is a critical step governed by a well-understood mechanism. The basic medium is essential for promoting the intramolecular cyclization over other potential side reactions.

-

Deprotonation: The hydroxide ion abstracts a proton from one of the amide nitrogens, creating a more nucleophilic anion.

-

Intramolecular Attack: The resulting anion attacks the electrophilic carbonyl carbon, forming a five-membered ring and a tetrahedral intermediate with a negative charge on the oxygen.

-

Dehydration: The tetrahedral intermediate collapses, eliminating a hydroxide ion (or water after protonation) to form a double bond within the ring.

-

Tautomerization: The product initially forms as a thione tautomer (C=S). It rapidly tautomerizes to the more stable thiol form (-SH), especially upon acidification during workup.

Data Summary and Expected Yields

The following table provides a representative summary of quantitative data for the synthesis. Actual yields may vary based on reaction scale and purity of reagents.

| Step | Reactant 1 (eq) | Reactant 2 (eq) | Key Conditions | Solvent | Expected Yield |

| 1A | 2-Phenoxypropanoic Acid (1.0) | Ethanol (excess) | Reflux, 4-6h (H₂SO₄ cat.) | Ethanol | >90% (Crude) |

| 1B | Ethyl 2-Phenoxypropanoate (1.0) | Hydrazine Hydrate (2.5) | Reflux, 8-12h | Ethanol | 80-90% |

| 2 | Acid Hydrazide (1.0) | Ethyl Isothiocyanate (1.1) | Reflux, 4-6h | Ethanol | 85-95% |

| 3 | Thiosemicarbazide (1.0) | NaOH (4.0) | Reflux, 6-8h, then HCl | Water | 75-85% |

Purification and Characterization

Purification: The final product should be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

Characterization: The structure of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol should be confirmed using modern spectroscopic techniques.

-

¹H NMR: Expect characteristic signals for the ethyl group (a quartet and a triplet), the phenoxyethyl group (a quartet, a doublet, and aromatic protons), and a broad singlet for the SH proton, which is exchangeable with D₂O. The N-H proton of the triazole ring will also be present.[5][7]

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the ethyl, phenoxyethyl, and triazole moieties should be observed.

-

FT-IR (cm⁻¹): Look for characteristic absorption bands. The absence of a strong C=O stretch (around 1680 cm⁻¹) from the thiosemicarbazide precursor is critical. Key peaks include N-H stretching (around 3100-3300), C-H stretching (2900-3000), a weak S-H stretch (around 2550-2600), C=N stretching (around 1600-1650), and C-O-C stretching (around 1240).[5]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound should be observed.

Conclusion

This guide details a robust and logical three-step synthesis for 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The methodology relies on well-documented and high-yielding reactions, making it accessible for proficient laboratory chemists. By following this protocol, researchers can reliably produce this novel compound for investigation into its potential applications in drug development and other areas of chemical biology. The structural integrity of the final product should always be confirmed by a combination of spectroscopic methods as outlined.

References

-

Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives. (n.d.). European Journal of Molecular & Clinical Medicine. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

-

The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides 3a–h. (2008). ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). MDPI. [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2023). National Center for Biotechnology Information. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. [Link]

-

Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. (2020). Sci-Hub. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]

-

Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. (2018). ResearchGate. [Link]

-

Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PubMed. [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (2008). Arkivoc. [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). ResearchGate. [Link]

-

Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. (2013). Oriental Journal of Chemistry. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]

-

Preparation of carbohydrazide. (n.d.). PrepChem.com. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025). Ginekologia i Poloznictwo. [Link]

-

Synthesis and spectral investigations of azole derivatives. (2006). TSI Journals. [Link]

- Process for making carbohydrazide. (1986).

-

CARBOHYDRAZIDE. (n.d.). Ataman Kimya. [Link]

Sources

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orientjchem.org [orientjchem.org]

Characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological evaluation of a novel derivative, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol . As this specific molecule is not extensively documented in existing literature, this document serves as a predictive and methodological framework, drawing upon established principles and experimental data from closely related analogues. We will detail a plausible synthetic pathway, outline a rigorous analytical workflow for structural elucidation and purity assessment, and propose standardized protocols for preliminary biological screening. The causality behind each experimental choice is explained to provide field-proven insights for researchers working on novel heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern drug design. Its derivatives are known to exhibit a wide range of pharmacological activities, which is attributed to the unique electronic and structural features of the heterocyclic ring.[2][4] The presence of a thiol/thione group at the C3 position is particularly significant, as it introduces a critical site for tautomerism and a nucleophilic center for further derivatization. This thione-thiol tautomerism (Figure 1) is a key determinant of the molecule's chemical reactivity and its interaction with biological targets.[1] The substituents at the N4 and C5 positions play a crucial role in modulating the compound's lipophilicity, steric profile, and ultimately, its biological efficacy and spectrum of activity. The title compound, featuring an ethyl group at N4 and a 1-phenoxyethyl moiety at C5, presents a unique combination of flexibility and aromatic character, making it a compelling candidate for investigation.

Proposed Synthesis Pathway

A robust and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the alkaline cyclization of 1,4-disubstituted thiosemicarbazides.[5][6] This approach is favored for its reliability and the accessibility of starting materials. The proposed multi-step synthesis for the title compound is outlined below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenoxypropanohydrazide

-

A mixture of ethyl 2-phenoxypropanoate (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazide intermediate.

Causality: Hydrazinolysis of the ester is a classic and efficient method for forming the hydrazide, which is the key nucleophile for the subsequent step.[7] Ethanol is an excellent solvent that facilitates the dissolution of reactants and the precipitation of the product upon cooling.

Step 2: Synthesis of 1-(2-Phenoxypropanoyl)-4-ethylthiosemicarbazide

-

To a solution of 2-phenoxypropanohydrazide (1.0 eq) in absolute ethanol, ethyl isothiocyanate (1.1 eq) is added dropwise.

-

The mixture is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to remove any unreacted starting materials.

Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone. Refluxing ensures the reaction goes to completion.

Step 3: Synthesis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

-

The thiosemicarbazide intermediate (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (8-10%, 1.2-1.5 eq).

-

The mixture is refluxed for 8-12 hours, during which the intramolecular cyclization and dehydration occur.[6]

-

After cooling to room temperature, the solution is filtered to remove any impurities.

-

The clear filtrate is acidified to pH 5-6 with dilute hydrochloric acid or acetic acid, leading to the precipitation of the crude product.

-

The solid is filtered, washed thoroughly with cold water until neutral, and then dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[8]

Causality: The strong alkaline medium facilitates the deprotonation and subsequent nucleophilic attack of the nitrogen onto the thiocarbonyl carbon, initiating the cyclization. The final acidification step is crucial to neutralize the reaction mixture and precipitate the neutral triazole product.

Structural Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the key functional groups present in the molecule and for assessing the dominant tautomeric form (thione vs. thiol) in the solid state.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

A small amount of the dried, purified solid is placed directly on the ATR crystal.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean crystal is subtracted.

Expected Data & Interpretation: The IR spectrum provides definitive evidence for the triazole-thiol structure. The absence of a distinct S-H stretching band (typically weak, ~2550-2600 cm⁻¹) and the presence of a prominent N-H stretching band (~3100-3300 cm⁻¹) along with a C=S absorption (~1300-1350 cm⁻¹) strongly indicates that the compound exists predominantly in the thione tautomeric form in the solid state.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance | Reference |

| N-H Stretch (Triazole) | 3100 - 3300 | Confirms thione tautomer | [1][9] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl group presence | [10] |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Ethyl and phenoxyethyl groups | |

| S-H Stretch | Absent or very weak at 2550-2600 | Absence suggests thione form | [1][5] |

| C=N Stretch (Triazole) | 1580 - 1620 | Triazole ring vibration | [8] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl ring skeletal vibrations | [10] |

| C=S Stretch | 1300 - 1350 | Confirms thione tautomer | [1][8] |

| C-O-C Stretch (Ether) | 1200 - 1250 | Phenoxy group linkage | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful techniques for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Analysis

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Causality: DMSO-d₆ is an excellent solvent for this class of compounds and contains a residual proton signal that can be used for spectral calibration. Its ability to form hydrogen bonds helps in observing exchangeable protons like N-H.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Significance | Reference |

|---|---|---|---|---|---|

| NH (Thione) | 13.0 - 14.0 | broad singlet | - | Highly deshielded proton, confirms thione form | [1][5] |

| Ar-H (Phenoxy) | 6.9 - 7.4 | multiplet | - | Protons of the phenoxy group | [5] |

| CH (Phenoxyethyl) | ~5.0 - 5.5 | quartet | ~7.0 | Methine proton adjacent to methyl and oxygen | |

| N-CH₂ (Ethyl) | ~4.0 - 4.2 | quartet | ~7.2 | Methylene protons of the N-ethyl group | [8] |

| CH₃ (Phenoxyethyl) | ~1.6 - 1.8 | doublet | ~7.0 | Methyl protons of the phenoxyethyl group |

| CH₃ (Ethyl) | ~1.2 - 1.4 | triplet | ~7.2 | Methyl protons of the N-ethyl group |[8] |

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon(s) | Expected δ (ppm) | Significance | Reference |

|---|---|---|---|

| C=S (Thione) | 165 - 170 | Key signal confirming the thione tautomer | [11][12] |

| C5 (Triazole) | 150 - 155 | Carbon bearing the phenoxyethyl substituent | |

| Ar-C (Phenoxy) | 115 - 160 | Carbons of the aromatic ring | [13] |

| CH (Phenoxyethyl) | ~70 - 75 | Methine carbon | |

| N-CH₂ (Ethyl) | ~40 - 45 | Methylene carbon | |

| CH₃ (Phenoxyethyl) | ~18 - 22 | Methyl carbon |

| CH₃ (Ethyl) | ~13 - 16 | Methyl carbon | |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Protocol: Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Acquire the spectrum in positive ion mode.

-

For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

Expected Data & Interpretation:

-

Molecular Ion: The primary observation in positive mode ESI-MS will be the protonated molecular ion [M+H]⁺. For C₁₃H₁₇N₃OS, the expected monoisotopic mass is 263.1143. High-resolution MS (HRMS) should confirm this elemental composition to within 5 ppm.

-

Fragmentation: The fragmentation of 1,2,4-triazoles is complex and substituent-dependent.[14] Common fragmentation pathways include cleavage of the side chains and rupture of the triazole ring.[15][16] Expected fragments for the title compound could arise from the loss of the phenoxy group, the entire phenoxyethyl side chain, or cleavage of the ethyl group.

Potential Biological Activity and Screening

The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore with potent antimicrobial and antifungal activities.[13][17][18][19][20] Many commercial antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives.[20] Therefore, a primary investigation for the title compound should focus on its antimicrobial properties.

Proposed Mechanism of Action (Antifungal)

Many azole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[21] The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.

Protocol: Antimicrobial Susceptibility Testing

A standard method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to each well.[2][19]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]

Conclusion

This guide provides a comprehensive, predictive framework for the synthesis and characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol . By leveraging established methodologies for analogous compounds, we have outlined a reliable synthetic route and a detailed analytical workflow. The spectroscopic data predicted herein serves as a benchmark for researchers undertaking the synthesis of this or related novel triazole derivatives. The strong precedent for biological activity within this chemical class, particularly as antifungal agents, warrants a thorough investigation of this compound's therapeutic potential. The protocols and insights provided are designed to empower researchers in drug discovery to efficiently synthesize, validate, and evaluate new chemical entities built upon the versatile 1,2,4-triazole scaffold.

References

-

Zhang, Z., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. ACS Publications. Available from: [Link].

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link].

-

Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[13][14][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link].

-

Karabasanagouda, T., et al. (2007). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. National Institutes of Health (NIH). Available from: [Link].

-

Mishra, R., et al. (2021). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. ResearchGate. Available from: [Link].

-

Plebankiewicz, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link].

-

Kapri, K.P., et al. (2020). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available from: [Link].

-

Mishra, R., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available from: [Link].

-

Wang, Z., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. Available from: [Link].

-

Hulia, O., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. National University of Pharmacy. Available from: [Link].

-

Sahoo, P.K., et al. (2020). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate. Available from: [Link].

-

Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link].

-

Al-Obaidi, A.H.A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Baghdad College of Medical Sciences. Available from: [Link].

-

Gilchrist, T.L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link].

-

Fadda, A.A., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. Available from: [Link].

-

Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link].

-

Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link].

-

Rollas, S., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available from: [Link].

-

Hraishawi, R.M.O., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP). Available from: [Link].

-

Kumar, A., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available from: [Link].

-

Wujec, M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Chromatographia. Available from: [Link].

-

Rollas, S., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link].

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available from: [Link].

-

Al-Jibouri, M.N.A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available from: [Link].

-

Paneth, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). Available from: [Link].

-

Trivedi, M.K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link].

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Available from: [Link].

-

Al-Juboori, F.H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link].

-

Wujec, M., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Molecules. Available from: [Link].

-

Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link].

-

Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. indusjour.com. Available from: [Link].

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link].

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link].

-

TSI Journals. (2006). Organic CHEMISTRY. Available from: [Link].

-

Rollas, S., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link].

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Available from: [Link].

Sources

- 1. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 9. ijrpc.com [ijrpc.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 20. isres.org [isres.org]

- 21. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Predictive and Methodological Guide to the Spectroscopic Characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of the novel heterocyclic compound, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. Given the absence of published empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers in medicinal chemistry and drug development. It outlines the foundational principles, step-by-step experimental protocols, and predicted spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the critical role of thione-thiol tautomerism in data interpretation and provides validated workflows to ensure structural confirmation with high fidelity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial and antifungal to anticancer therapies.[1] The title compound, 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, incorporates several key pharmacophores: a flexible N-ethyl group, a bulky phenoxyethyl side chain at the C5 position, and a reactive thiol/thione group at the C3 position. This combination of features makes it a compound of interest for novel drug discovery programs.

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and drug development. This guide provides the necessary protocols and predictive insights to fully characterize the molecule, ensuring its identity and purity for subsequent biological evaluation.

Foundational Chemistry: Thione-Thiol Tautomerism

A critical feature of 4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. This phenomenon profoundly influences the spectroscopic signature of the molecule. In the solid state and in most solutions, the thione form is generally predominant.[2][3]

The thione form contains a C=S (thiocarbonyl) double bond and an N-H bond within the triazole ring, while the thiol form features a C-S single bond with an exocyclic S-H (thiol) group. Understanding this equilibrium is essential for correctly assigning signals in both NMR and IR spectra.

Caption: A self-validating workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in the molecule, providing strong evidence for the predominant thione tautomer.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100 - 3200 | Medium, Broad | N-H stretch | Confirms the presence of the thione tautomer. [2] |

| 3030 - 3080 | Medium | Aromatic C-H stretch | Characteristic of the phenoxy group. |

| 2850 - 2980 | Medium | Aliphatic C-H stretch | From the ethyl and phenoxyethyl groups. |

| 1580 - 1610 | Strong | C=N stretch | Triazole ring vibration. [2][4] |

| 1480 - 1520 | Strong | Aromatic C=C stretch | Benzene ring vibration. |

| 1250 - 1340 | Strong | N-C=S stretch | A key indicator of the triazole-thione system. [2] |

| 1220 - 1260 | Strong | Ar-O-C stretch (asym) | Phenoxy ether linkage. |

| 1020 - 1060 | Strong | Ar-O-C stretch (sym) | Phenoxy ether linkage. |

| 690 & 750 | Strong | C-H out-of-plane bend | Monosubstituted benzene ring. [5] |

Note on the S-H bond: A weak absorption for the S-H stretch of the thiol tautomer may appear around 2550-2600 cm⁻¹, but it is often very weak or absent due to the low concentration of this tautomer. [2][4]

Experimental Protocol for IR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this class of compounds. It provides an accurate mass of the molecular ion, confirming the elemental composition, and its fragmentation pattern offers further structural proof.

Molecular Formula: C₁₃H₁₅N₃OS Exact Mass: 261.0936

Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 262.1009 | Protonated molecular ion (primary observation in positive ion mode). |

| [M+Na]⁺ | 284.0828 | Sodium adduct, often observed. |

Predicted Fragmentation Pathway

The fragmentation of 1,2,4-triazoles is highly dependent on the substituents. [6]For the title compound, the phenoxyethyl side chain provides a likely point for initial cleavage.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol for ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Mobile Phase: Use a standard mobile phase, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to promote protonation. [6]3. Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Acquisition (Fragmentation): Select the [M+H]⁺ ion (m/z 262.1) for collision-induced dissociation (CID) to generate a product ion spectrum, confirming the fragmentation pattern.

-

Data Analysis: Determine the accurate mass of the parent ion and its fragments. Use the accurate mass to confirm the elemental composition against the theoretical formula.

Conclusion: An Integrated Approach to Structural Verification

The definitive characterization of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol relies on the synergistic integration of multiple spectroscopic techniques. NMR spectroscopy provides the complete atomic connectivity, IR spectroscopy confirms the presence of key functional groups and the dominant thione tautomer, and HRMS verifies the elemental composition and provides corroborating structural information through fragmentation analysis. By following the predictive data and detailed protocols within this guide, researchers can confidently establish the structure and purity of this novel compound, enabling its advancement in drug discovery and development pipelines.

References

- Benchchem. (n.d.). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

- Dołowy, M., Pyka, A. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. PLOS ONE, 10(1), e0116218.

- Saeed, S., Rashid, N., Jones, P. G., Hussain, R. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health.

-

Rollas, S., Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(8), 1910-1920. Retrieved from [Link]

- Demirbas, N., Karaoglu, S. A., Demirbas, A., Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.

-

De Marco, C., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7898. Retrieved from [Link]

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- Chalker, J. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- e-EROS. (n.d.). Chemical shifts.

- ePathshala. (n.d.). IR Spectroscopy.

- Shcherbatykh, A. A., Chernov'yants, M. S., & Popov, L. D. (2022). Thione–thiol tautomerism of I' and II'. ResearchGate.

Sources

1H NMR and 13C NMR analysis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a molecule incorporating a triazole core, which is a common scaffold in medicinal chemistry.[2] This document is intended for researchers and professionals in drug development, providing a detailed walkthrough of spectral interpretation, from fundamental principles to advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer). We will explore the causal relationships behind chemical shifts and coupling constants, present detailed experimental protocols, and summarize predictive data to serve as a practical reference for the characterization of this and structurally related compounds.

Molecular Structure and Atom Numbering

A thorough NMR analysis begins with a clear understanding of the molecule's topology. The structure of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol contains several distinct spin systems: an N-ethyl group, a C-phenoxyethyl group, a phenyl ring, and the triazole-thiol core. The presence of a chiral center at C6 introduces diastereotopicity, which can further complicate the spectra, although for the groups discussed here, it primarily ensures all carbons are unique.

For clarity throughout this guide, the atoms are numbered as shown in the diagram below.

Figure 1: Molecular structure with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of spectral data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, suitable for the triazole moiety. Alternatively, chloroform-d (CDCl₃) can be used. Note that chemical shifts are solvent-dependent; therefore, consistency is key when comparing spectra.[3][4][5] The thiol (SH) and any potential residual water protons are more likely to be observed as distinct, exchangeable peaks in an aprotic solvent like DMSO-d₆.

-

Concentration : For a standard ¹H NMR experiment, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[6] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-20 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Homogenization : Ensure the sample is completely dissolved. Vortex the sample vial for 30 seconds.

-

Filtration : To remove any particulate matter that could degrade spectral quality by disrupting magnetic field homogeneity, filter the solution.[6] Pass the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Final Volume : The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL), ensuring it properly fills the detection region of the NMR probe's radiofrequency (RF) coils.[3][6]

Spectrometer Setup and Data Acquisition

-

Instrumentation : A 400 MHz (or higher) spectrometer is recommended.

-

¹H NMR Acquisition :

-

Temperature : 298 K (25 °C).

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width : -2 to 14 ppm.

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 8-16 scans, adjusted as needed for signal-to-noise.

-

Reference : The residual solvent peak (DMSO-d₆ at ~2.50 ppm) or internal standard Tetramethylsilane (TMS) at 0 ppm is used for calibration.[9]

-

-

¹³C NMR and DEPT Acquisition :

-

Pulse Program (Broadband) : Standard proton-decoupled pulse program (zgpg30).

-

Pulse Program (DEPT) : Utilize standard DEPT-90 and DEPT-135 pulse sequences.

-

Spectral Width : -10 to 200 ppm.

-

Number of Scans : 1024 or more scans may be necessary to achieve adequate signal-to-noise.

-

Reference : The solvent peak (DMSO-d₆ at 39.52 ppm) is used for calibration.[10]

-

Figure 2: General workflow for NMR spectral analysis.

¹H NMR Spectral Analysis: A Proton-by-Proton Assignment

The ¹H NMR spectrum provides information on the number of unique proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).[11][12]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hₐ | ~13.5 - 14.5 | broad singlet | 1H | - | SH (thiol) proton |

| Hₑ | ~7.30 | triplet | 2H | J ≈ 7.6 Hz | Phenyl H¹² (meta) |

| Hf | ~7.00 | triplet | 1H | J ≈ 7.4 Hz | Phenyl H¹³ (para) |

| Hբ | ~6.95 | doublet | 2H | J ≈ 7.8 Hz | Phenyl H⁹ (ortho) |

| Hc | ~5.85 | quartet | 1H | J ≈ 7.0 Hz | C⁶H (phenoxyethyl methine) |

| Hբ | ~4.15 | quartet | 2H | J ≈ 7.2 Hz | C¹⁰H₂ (N-ethyl methylene) |

| Hբ | ~1.70 | doublet | 3H | J ≈ 7.0 Hz | C⁷H₃ (phenoxyethyl methyl) |

| Hᵢ | ~1.25 | triplet | 3H | J ≈ 7.2 Hz | C¹¹H₃ (N-ethyl methyl) |

Justification of Assignments

-

Thiol Proton (Hₐ, ~13.5-14.5 ppm) : The proton on the sulfur atom is expected to be significantly deshielded. In 1,2,4-triazole-3-thiones, the N-H proton signal is characteristically found in the 13-14 ppm range.[13] Due to thione-thiol tautomerism, the SH proton in this environment is also expected far downfield, often appearing as a broad singlet due to chemical exchange and quadrupole broadening from adjacent nitrogen atoms. Its position is highly sensitive to concentration and temperature. In contrast, simple aliphatic thiols appear around 1.3-1.5 ppm.[14]

-

Aromatic Protons (Hₑ, Hf, Hբ, 6.95-7.30 ppm) : The phenoxy group protons will reside in the aromatic region. The oxygen atom is an electron-donating group, causing shielding (upfield shift) relative to benzene (7.36 ppm). The ortho protons (Hբ) are most affected by the oxygen's lone pairs and appear furthest upfield (~6.95 ppm). The para proton (Hf) is also shielded (~7.00 ppm), while the meta protons (Hₑ) are least affected and appear most downfield (~7.30 ppm). The splitting pattern is predictable: Hբ will be a doublet coupled to Hₑ, Hₑ will be a triplet (or doublet of doublets) coupled to both Hբ and Hf, and Hf will be a triplet coupled to the two Hₑ protons.[15]

-

Phenoxyethyl Methine (Hc, ~5.85 ppm) : This proton is attached to a carbon (C⁶) bonded to the triazole ring, an oxygen atom, and another carbon. Both the aromatic ring system and the electronegative oxygen atom strongly deshield this proton, shifting it significantly downfield. It is coupled to the three protons of the adjacent methyl group (Hբ), resulting in a quartet (n+1 = 3+1 = 4).[16]

-

N-Ethyl Methylene (Hբ, ~4.15 ppm) : These protons are on a carbon (C¹⁰) directly attached to a nitrogen atom of the heterocyclic ring. This electronegative environment causes a substantial downfield shift.[9] They are coupled to the three protons of the ethyl's methyl group (Hᵢ), resulting in a quartet (n+1 = 3+1 = 4).

-

Phenoxyethyl Methyl (Hբ, ~1.70 ppm) : These protons on C⁷ are adjacent to the methine carbon (C⁶). They are coupled only to the single methine proton (Hc), resulting in a doublet (n+1 = 1+1 = 2).

-

N-Ethyl Methyl (Hᵢ, ~1.25 ppm) : These protons on C¹¹ are in a standard aliphatic environment but are coupled to the two methylene protons (Hբ). This results in a triplet (n+1 = 2+1 = 3). This signal is expected to be the most upfield.

¹³C NMR and DEPT Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.[7] The chemical shift range is much wider than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap.[17][18] DEPT experiments are then used to determine the number of hydrogens attached to each carbon.

-

DEPT-135 : Shows CH₃ (methyl) and CH (methine) carbons as positive signals, and CH₂ (methylene) carbons as negative signals. Quaternary (C) carbons are absent.[21][22][23]

Predicted ¹³C NMR and DEPT Data (100 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |

| C³ | ~168.0 | Absent | Absent | C=S (Thione-like carbon) |

| C⁸ | ~157.0 | Absent | Absent | C-O (Ispo-phenyl carbon) |

| C⁵ | ~152.0 | Absent | Absent | C-N (Triazole ring carbon) |

| C¹² | ~130.0 | Positive | Positive | Phenyl CH (meta) |

| C⁹ | ~122.0 | Positive | Positive | Phenyl CH (ortho) |

| C¹³ | ~115.0 | Positive | Positive | Phenyl CH (para) |

| C⁶ | ~75.0 | Positive | Positive | Phenoxyethyl CH |

| C¹⁰ | ~42.0 | Absent | Negative | N-Ethyl CH₂ |

| C⁷ | ~21.0 | Positive | Positive | Phenoxyethyl CH₃ |

| C¹¹ | ~14.0 | Positive | Positive | N-Ethyl CH₃ |

Justification of Assignments

-

Triazole Carbons (C³, C⁵) : The C³ carbon, bonded to sulfur, exhibits a chemical shift characteristic of a thione or thio-amide carbon, expected far downfield around 168.0 ppm.[10][13] The C⁵ carbon, situated between two nitrogen atoms and bonded to the phenoxyethyl group, will also be significantly downfield (~152.0 ppm). Both are quaternary and will be absent in DEPT spectra.

-

Phenyl Carbons (C⁸, C⁹, C¹², C¹³) : The ipso-carbon (C⁸) directly attached to the ether oxygen is the most deshielded of the phenyl carbons, appearing around 157.0 ppm.[24] The other aromatic carbons appear in the typical 110-130 ppm range. The oxygen's electronic effects dictate their relative positions: C¹³ (para) and C⁹ (ortho) are shifted upfield relative to C¹² (meta).[7][17] C⁸ is quaternary (absent in DEPT), while C⁹, C¹², and C¹³ are CH carbons and will appear as positive signals in both DEPT-90 and DEPT-135.

-

Phenoxyethyl Carbons (C⁶, C⁷) : The methine carbon C⁶ is bonded to both an oxygen and the triazole ring, placing its signal in the 50-80 ppm range, predicted here around 75.0 ppm.[14] The methyl carbon C⁷ is a typical sp³ carbon and will be found much further upfield (~21.0 ppm). C⁶ will be positive in DEPT-90 and DEPT-135, while C⁷ will be a positive signal only in DEPT-135.

-

N-Ethyl Carbons (C¹⁰, C¹¹) : The methylene carbon C¹⁰, being directly attached to a nitrogen, is deshielded and appears around 42.0 ppm.[25] The terminal methyl carbon C¹¹ is in a standard aliphatic environment and will appear far upfield at ~14.0 ppm. Based on DEPT-135, C¹⁰ will be a negative (CH₂) signal, and C¹¹ will be a positive (CH₃) signal.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis, supported by DEPT experiments, provides a robust and self-consistent dataset for the complete structural verification of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The predicted chemical shifts, multiplicities, and carbon types align with established principles of NMR spectroscopy and data from analogous structural motifs. This guide serves as a detailed framework for researchers, illustrating the logical process of spectral assignment and providing a valuable reference for the characterization of complex heterocyclic compounds in pharmaceutical and chemical research.

References

-

University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Widener University. (n.d.). Sample Preparation. Available at: [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

-

Fiveable. (n.d.). Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Available at: [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link]

-

National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available at: [Link]

- Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift.

-

AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

-

Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

Slideshare. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

-

UNT Digital Library. (1967, January). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Available at: [Link]

-

PubMed. (n.d.). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Available at: [Link]

-

Khan Academy. (n.d.). Coupling constant (video) | Proton NMR. Available at: [Link]

-

National Institutes of Health (NIH). (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available at: [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Available at: [Link]

- Unknown Source. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.

-

Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

University of the West Indies. (n.d.). Applications of 1H NMR. Available at: [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2025, August 6). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Simultaneous Detection of Small Molecule Thiols with a Simple 19F NMR Platform. Available at: [Link]

-

National Institutes of Health (NIH). (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

-

Karnatak University. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). s-Triazole-3-thiol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. reddit.com [reddit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. organomation.com [organomation.com]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. sites.bu.edu [sites.bu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 13. academic.oup.com [academic.oup.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. fiveable.me [fiveable.me]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 24. bhu.ac.in [bhu.ac.in]

- 25. scribd.com [scribd.com]

FT-IR spectrum of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. We will deconstruct the molecule's architecture to predict its characteristic vibrational frequencies, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and quality control of novel chemical entities.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The specific functionalization of the triazole ring, such as the introduction of a thiol group at the 3-position and various substituents at the N4 and C5 positions, allows for the fine-tuning of the molecule's physicochemical and pharmacological profile.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of these molecules.[3][4] It provides a unique vibrational "fingerprint" that can confirm the presence of key functional groups, verify the successful synthesis of the target compound, and assess its purity. This guide focuses specifically on 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, detailing the theoretical basis and practical application of FT-IR for its definitive identification.

Molecular Architecture and Vibrational Considerations

To accurately interpret the FT-IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own characteristic vibrational modes.

Caption: Key functional components of the target molecule.

A critical aspect of 3-thiol-1,2,4-triazoles is the potential for thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing N-H and C=S bonds). The dominant form, particularly in the solid state, will dictate the appearance of the FT-IR spectrum.

Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.

Predictive FT-IR Spectral Analysis

Based on established group frequencies from spectroscopic literature, we can predict the principal absorption bands for our target molecule. The following table summarizes these predictions, which serve as a reference for interpreting the experimental spectrum.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes & References |

| 3150 - 3000 | Aromatic C-H Stretch (Triazole & Phenyl) | Medium to Weak | Characteristic of C-H bonds on sp² hybridized carbons.[5] |

| 2980 - 2850 | Aliphatic C-H Stretch (Ethyl groups) | Medium to Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups.[6][7] |

| ~2600 - 2550 | S-H Stretch (Thiol tautomer) | Weak | This peak is characteristically weak and can sometimes be broad. Its presence is a key indicator of the thiol form.[8][9][10] |

| ~3120 | N-H Stretch (Thione tautomer) | Medium, Broad | If the thione form dominates, this band will appear instead of the S-H stretch.[1][5] |

| 1610 - 1580 | C=N Stretch (Triazole ring) | Medium to Strong | Part of the complex ring vibrations. |

| 1600 - 1450 | C=C Stretch (Aromatic rings) | Medium to Strong | Multiple bands are expected due to the phenyl and triazole rings.[5][11] |

| 1475 - 1440 | C-H Bend (Aliphatic CH₂) | Medium | Scissoring vibration of the methylene groups in the ethyl substituents.[9] |

| 1385 - 1365 | C-H Bend (Aliphatic CH₃) | Medium | Symmetric "umbrella" deformation of the methyl groups.[9] |

| 1260 - 1200 | C-O-C Asymmetric Stretch (Aryl Ether) | Strong | A strong, characteristic band for the phenoxy group.[7] |

| ~1100 - 1000 | C-O-C Symmetric Stretch (Aryl Ether) | Medium | Another key indicator of the ether linkage. |

| ~1080 - 1050 | C=S Stretch (Thione tautomer) | Medium | The presence of this band, along with the N-H stretch, confirms the thione structure.[7] |

| 750 - 690 | C-H Out-of-Plane Bend (Aromatic) | Strong | Indicates monosubstitution on the phenyl ring. |

| ~700 - 600 | C-S Stretch | Weak to Medium | Often difficult to assign definitively as it falls in the complex fingerprint region.[7] |

Experimental Protocol: A Self-Validating Workflow

The following protocol describes the acquisition of a high-quality FT-IR spectrum using the Attenuated Total Reflection (ATR) technique, which is ideal for solid powder samples due to its simplicity and reproducibility.

Caption: Standard Operating Procedure for FT-IR data acquisition.

Instrumentation & Parameters

-

Spectrometer: A modern FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Accessory: Single-bounce diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

Justification of Choices:

-

ATR: This technique is chosen over traditional KBr pellets to avoid potential moisture contamination and the laborious process of pellet pressing. It provides excellent sample-to-crystal contact, ensuring a high-quality spectrum from a minimal amount of material.[4]

-

4 cm⁻¹ Resolution: This is the standard for qualitative analysis in condensed phases, providing sufficient detail to resolve most characteristic bands without introducing unnecessary noise.

-

32 Scans: Co-adding multiple scans is a fundamental practice in FT-IR that averages out random noise, thereby significantly enhancing the clarity and reliability of the final spectrum.

Step-by-Step Methodology

-

Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a solvent-grade isopropanol or ethanol on a lint-free wipe. Allow the solvent to fully evaporate.

-

Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

-

Sample Application: Place a small amount (typically 1-2 mg) of the dry, powdered 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the diamond crystal. Poor contact is a common source of low-quality, low-intensity spectra.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the parameters defined in section 4.1.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Deconstruction of the Spectrum: A Guided Interpretation

The resulting FT-IR spectrum is a superposition of all the vibrational modes predicted in Section 3. A systematic analysis involves identifying and assigning the key bands.

-

High-Frequency Region (4000 - 2500 cm⁻¹):

-

Look for multiple sharp, medium-intensity peaks between 3150-3000 cm⁻¹ , confirming the presence of aromatic C-H bonds.

-

Stronger, sharp peaks between 2980-2850 cm⁻¹ are definitive evidence of the aliphatic C-H bonds in the ethyl groups.

-

The most crucial diagnostic peak in this region is the S-H stretch . A weak but discernible peak around 2580 cm⁻¹ confirms the presence of the thiol tautomer.[8][12] If this peak is absent and a broader absorption appears near 3120 cm⁻¹ , the thione tautomer is the dominant species.

-

-

Triple Bond & C=O Region (2500 - 1650 cm⁻¹): This region is expected to be transparent for this molecule, as it lacks alkyne, nitrile, or carbonyl functionalities. A flat baseline here is an indicator of sample purity.

-

Double Bond Region (1650 - 1450 cm⁻¹):

-

A series of medium-to-strong absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ will be present. These arise from the C=N stretching of the triazole ring and the C=C stretching vibrations of both the triazole and phenyl rings.[5] Precise assignment of each peak is complex, but the overall pattern is characteristic of the heterocyclic and aromatic systems.

-

-

Fingerprint Region (1450 - 400 cm⁻¹): This region contains a wealth of structural information from bending vibrations and complex coupled modes.

-

Aliphatic C-H Bending: Identify medium-intensity peaks around 1470 cm⁻¹ (CH₂ bend) and 1380 cm⁻¹ (CH₃ bend).

-

Aryl Ether C-O Stretch: The most prominent peak in this region should be the strong, sharp absorption around 1240 cm⁻¹ , assigned to the asymmetric C-O-C stretch of the phenoxy group.[7] This is a highly reliable diagnostic band.

-

Thione C=S Stretch: If the thione tautomer is present, a medium-intensity band around 1070 cm⁻¹ should be visible.

-

Aromatic C-H Bending: A strong peak between 750-690 cm⁻¹ provides evidence for the monosubstituted phenyl ring.

-

Conclusion